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Compound of Interest

Compound Name: 4-Hydroxy-4'-iodobiphenyl!

Cat. No.: B1226069

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-4'-iodobiphenyl (CAS No. 29558-78-9), a biphenyl derivative of interest in various
fields of chemical research and development. The document presents available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
detailed experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of 4-Hydroxy-4'-iodobiphenyl can be ascertained through a
combination of spectroscopic techniques. The following tables summarize the key quantitative
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 4-Hydroxy-4'-iodobiphenyl are not widely available in
public spectral databases, the expected chemical shifts for *H and 13C NMR can be predicted
based on the analysis of structurally similar compounds, such as 4-hydroxybiphenyl and 4-
iodobiphenyl.

Table 1: Predicted *H NMR Chemical Shifts (ppm) in CDCls
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Chemical Shift o Coupling Constant
Protons Multiplicity
(ppm) (3, Hz)
H-2, H-6 ~7.45 d ~85
H-3, H-5 ~6.90 d ~85
H-2', H-6' ~7.30 d ~85
H-3', H-5' ~7.75 d ~85
-OH Variable S

Table 2: Predicted 3C NMR Chemical Shifts (ppm) in CDClIs

Carbon Chemical Shift (ppm)
C-1 ~ 133

C-2,C-6 ~ 128

C-3,C-5 ~116

C-4 ~ 155

C-1 ~ 140

Cc-2', C-6' ~ 129

C-3, C-% ~ 138

c-4' ~92

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydroxy-4'-iodobiphenyl is characterized by the vibrational frequencies
of its functional groups. A product specification sheet from a commercial supplier confirms the
identity of the compound by FTIR.[1]

Table 3: Key IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity
O-H stretch (phenol) 3200 - 3600 Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C=C stretch (aromatic) 1500 - 1600 Strong
C-O stretch (phenol) 1150 - 1250 Strong
C-I stretch 500 - 600 Medium

Mass Spectrometry (MS)

The mass spectrum of 4-Hydroxy-4'-iodobiphenyl provides information about its molecular
weight and fragmentation pattern. The compound has a molecular formula of C12Hsl10.[2][3][4]

Table 4: Mass Spectrometry Data

Parameter Value
Molecular Formula C12HsIO
Molecular Weight 296.11 g/mol
M]* (m/z) ~ 296

[M-1]* (m/z) ~ 169
[M-OHJ* (m/z) ~ 279

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.

Methodology:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1226069?utm_src=pdf-body
https://www.vulcanchem.com/product/vc1743666
https://www.fishersci.fi/shop/products/4-hydroxy-4-iodobiphenyl-98-thermo-scientific/11489627
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6763549.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-4'-iodobiphenyl in 0.5-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIz) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of the solid 4-Hydroxy-4'-iodobiphenyl sample
directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

Data Acquisition:

o

Record a background spectrum of the empty ATR crystal.

[¢]

Apply pressure to ensure good contact between the sample and the crystal.

[¢]

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm™1).

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm1).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EIl):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interrelation of

the different techniques for structural elucidation.
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General Workflow for Spectroscopic Analysis

Sample Preparation

4-Hydroxy-4'-iodobiphenyl

Dissolution in Solvent Solid Sample
(for NMR, solution IR) (for ATR-IR, MS)

Spectroscopic¢ Techniques

NMR Spectroscopy
(lH, 13C)

IR Spectroscopy Mass Spectrometry

Data Acquisition & Processing

y

Chemical Shifts (ppm) Wavenumbers (cm—1) Mass-to-Charge Ratio (m/z)

Structural Elucidation

Molecular Structure

Interrelation of Spectroscopic Data for Structural Elucidation

Spectroscopic Data Structural Information

Molecular Formula & Weight
(C12H9l0O, 296.11)
Functional Groups 4-Hydroxy-4'-iodobiphenyl
(-OH, C-I, Aromatic Rings) Structure Confirmed
Atom Connectivity
(Carbon-Hydrogen Framework)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

